

A Technical Guide to the Solubility of Benzamide-d5 in Organic Solvents

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Compound of Interest					
Compound Name:	Benzamide-d5				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of **Benzamide-d5**, a deuterated form of Benzamide. While specific quantitative solubility data for the deuterated isotopologue is not readily available in published literature, the physical properties are expected to be very similar to its non-deuterated counterpart, Benzamide. This document leverages data from Benzamide to provide a robust framework for understanding and determining the solubility of **Benzamide-d5** in various organic solvents.

Benzamide and its derivatives are significant in medicinal chemistry, serving as intermediates in the synthesis of pharmaceuticals and as active compounds themselves, notably as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP).[1] Understanding the solubility of these compounds is fundamental for their application in drug discovery, formulation development, and various experimental assays.

Quantitative Solubility Data

The solubility of a compound is highly dependent on the solvent and the temperature. For Benzamide, extensive studies have been conducted to quantify its solubility in a range of common organic solvents. The data indicates that Benzamide's solubility generally increases with temperature.[2][3]

Based on available literature for the non-deuterated analogue, the solubility of Benzamide in various solvents at temperatures ranging from 283.15 K to 323.15 K follows this general order:



Methanol > Acetone > Ethanol > 1-Propanol > 1-Butanol > Isopropanol > Isobutanol > Methyl Acetate > Ethyl Acetate > Butyl Acetate > Acetonitrile > Water[2][3]

The following table summarizes the mole fraction solubility (x_1) of Benzamide in selected organic solvents at various temperatures.

Solvent	283.15 K (10°C)	298.15 K (25°C)	313.15 K (40°C)	323.15 K (50°C)
Methanol	0.1332	0.2061	0.3014	0.3787
Ethanol	0.0658	0.1062	0.1621	0.2091
Acetone	0.1015	0.1583	0.2332	0.2899
Ethyl Acetate	0.0216	0.0355	0.0565	0.0742
Acetonitrile	0.0195	0.0322	0.0511	0.0669

Note: Data presented is for the non-deuterated compound, Benzamide, as sourced from comprehensive solubility studies. This data serves as a strong proxy for **Benzamide-d5**.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the solubility of a solid compound in a solvent is the isothermal shake-flask method followed by gravimetric analysis. This protocol provides a step-by-step guide to performing this experiment.

Objective: To determine the saturation solubility of **Benzamide-d5** in a selected organic solvent at a specific temperature.

Materials:

- Benzamide-d5 (solid)
- · High-purity organic solvent of choice
- Thermostatically controlled shaker bath or incubator



- Analytical balance (accurate to ±0.1 mg)
- Vials with airtight seals (e.g., screw-cap vials)
- Syringe filters (chemically compatible with the solvent, e.g., PTFE)
- Volumetric flasks and pipettes
- Drying oven

Methodology:

- · Preparation:
 - Set the thermostatic shaker bath to the desired constant temperature (e.g., 298.15 K / 25°C).
 - o Pre-weigh and label several clean, dry vials.
 - Add a precisely weighed amount of the chosen organic solvent (e.g., 10 mL) to each vial.
- Saturation:
 - Add an excess amount of solid Benzamide-d5 to each vial containing the solvent. The
 presence of undissolved solid is crucial to ensure that the solution reaches saturation.[4]
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in the thermostatic shaker bath.
 - Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The time required may vary depending on the compound and solvent.
- Phase Separation:
 - Once equilibrium is achieved, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2-4 hours. This allows the excess, undissolved



solid to settle, leaving a clear, saturated supernatant.[4]

Sampling and Analysis:

- Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
- Immediately filter the sample through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any microscopic, undissolved particles.
- Accurately weigh the collection vial containing the filtered saturated solution.

Solvent Evaporation:

- Place the collection vial in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. The oven should be well-ventilated.
- Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator before weighing it again.

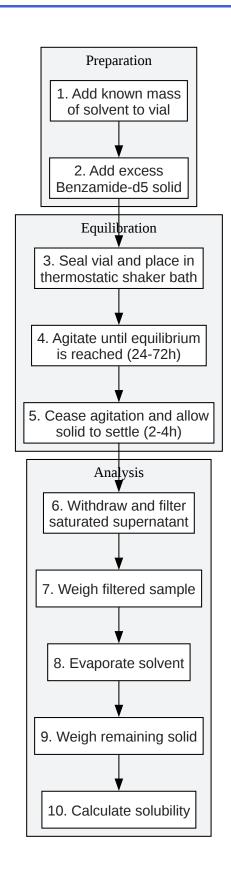
· Calculation:

- Calculate the mass of the dissolved **Benzamide-d5** by subtracting the weight of the empty vial from the weight of the vial after solvent evaporation.
- Calculate the mass of the solvent in the sample by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.
- Express the solubility in desired units, such as grams per 100 g of solvent or mole fraction.

Visualized Workflows and Logical Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and the logical positioning of Benzamide derivatives in a research context.

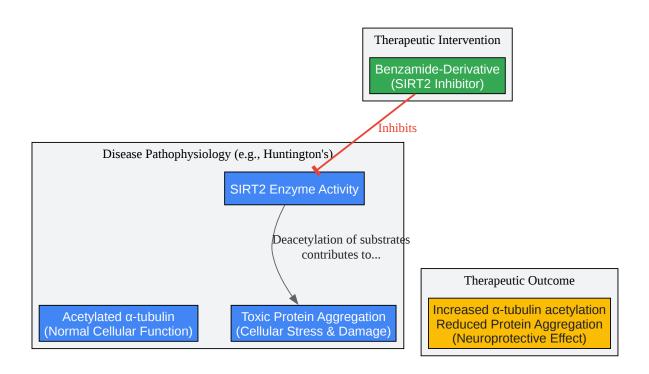




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Caption: Workflow for the Shake-Flask Solubility Determination Method.





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Caption: Role of Benzamide Derivatives as SIRT2 Inhibitors in Neuroprotection.

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